molecular formula C8H4Cl2F4O B1461853 2,4-Dichloro-3-(difluoromethoxy)benzodifluoride CAS No. 1803712-59-5

2,4-Dichloro-3-(difluoromethoxy)benzodifluoride

Cat. No. B1461853
CAS RN: 1803712-59-5
M. Wt: 263.01 g/mol
InChI Key: KVSNRZOAYALENN-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)benzodifluoride, commonly referred to as 2,4-D, is a synthetic organic compound belonging to the family of chlorinated aromatic compounds known as difluorobenzoates. It is an important intermediate in the synthesis of a wide range of organic compounds and is widely used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products. The compound has a wide range of applications due to its unique properties and versatility.

Scientific Research Applications

2,4-D is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of fluorinated compounds, as well as in the synthesis of polymers. Moreover, 2,4-D is used in the synthesis of a wide range of compounds, such as dyes, surfactants, and other specialty chemicals. Additionally, it is used in the synthesis of various polymers, such as polyvinyl chloride (PVC), polyurethanes, and polystyrenes.

Mechanism Of Action

2,4-D is a synthetic organic compound that acts as an intermediate in the synthesis of a wide range of organic compounds. It is a difluorobenzoate ester that is hydrolyzed to form 2,4-D. The compound is believed to act as a proton acceptor, which means that it can react with protons and increase the acidity of the solution. This property is important in the synthesis of a wide range of organic compounds, as it can be used to initiate the formation of various chemical bonds.
Biochemical and Physiological Effects
2,4-D is a synthetic organic compound that is believed to have a wide range of biochemical and physiological effects. The compound is believed to have an effect on the metabolism of carbohydrates, proteins, and lipids. It is also believed to have an effect on the synthesis of hormones, as well as on the synthesis of enzymes and other proteins. Additionally, 2,4-D is believed to have an effect on the immune system, as well as on the nervous system.

Advantages And Limitations For Lab Experiments

2,4-D is a versatile compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a wide range of organic compounds, and it is widely used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products. The compound has several advantages in laboratory experiments, such as its ability to initiate the formation of various chemical bonds, its low toxicity, and its low cost. However, there are some limitations to its use in laboratory experiments, such as its instability in acidic conditions and its potential to form hazardous by-products.

Future Directions

The potential applications of 2,4-D are vast and varied, and there are numerous future directions that can be explored. For example, further research can be conducted to explore the potential of 2,4-D as a catalyst in the synthesis of various organic compounds. Additionally, further research can be conducted to explore the potential of 2,4-D as a reagent in the synthesis of polymers. Furthermore, further research can be conducted to explore the potential of 2,4-D as a therapeutic agent in the treatment of various diseases. Finally, further research can be conducted to explore the potential of 2,4-D in the synthesis of fluorinated compounds.

properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-4-2-1-3(7(11)12)5(10)6(4)15-8(13)14/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSNRZOAYALENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-(difluoromethoxy)benzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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